Bromocresol green (sodium salt)
Description
BenchChem offers high-quality Bromocresol green (sodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromocresol green (sodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
99613-11-3 |
|---|---|
Molecular Formula |
C21H14Br4O5S |
Molecular Weight |
698.0 g/mol |
IUPAC Name |
2-[(3,5-dibromo-4-hydroxy-2-methylphenyl)-(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid |
InChI |
InChI=1S/C21H14Br4O5S/c1-9-12(7-14(22)20(26)18(9)24)17(11-5-3-4-6-16(11)31(28,29)30)13-8-15(23)21(27)19(25)10(13)2/h3-8,26H,1-2H3,(H,28,29,30) |
InChI Key |
INBQSOALTMPZQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1C(=C2C=C(C(=O)C(=C2C)Br)Br)C3=CC=CC=C3S(=O)(=O)O)Br)O)Br |
Origin of Product |
United States |
Fundamental Chemical Principles and Spectroscopic Characteristics of Bromocresol Green Sodium Salt
Acid-Base Equilibria and Protonation States
The functionality of bromocresol green as a pH indicator is rooted in its ability to exist in different protonation states, each with a distinct color. The transition between these states is governed by the pH of the solution.
Determination of Acid Dissociation Constants (pKa) of Bromocresol Green (Sodium Salt)
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For bromocresol green, this value indicates the pH at which the concentrations of its acidic and basic forms are equal. researchgate.net The pKa of the reaction involving the deprotonation of the monoanionic form to the dianionic form is approximately 4.7 to 4.9. chemeurope.comwikipedia.orgchemicalbook.com Spectrophotometric methods are commonly employed to determine the pKa of bromocresol green, often in various media such as water/AOT/isooctane reverse micelles. nih.gov
Table 1: Reported pKa Values for Bromocresol Green
| pKa Value | Reference |
| 4.9 | chemeurope.com |
| 4.7 (at 25°C) | chemicalbook.com |
| 4.8 | wikipedia.org |
| 4.7 | researchgate.net |
pH-Dependent Speciation and Equilibrium Shift Mechanisms of Bromocresol Green (Sodium Salt)
In an aqueous solution, the sodium salt of bromocresol green initially ionizes to yield the monoanionic form, which imparts a yellow color to the solution. chemeurope.com As the pH increases, this monoanionic form undergoes further deprotonation to form a dianionic species, resulting in a blue color. chemeurope.com This equilibrium is sensitive to the concentration of hydronium ions (H₃O⁺). cuny.edu
The equilibrium can be represented as:
HIn⁻ (yellow) + H₂O ⇌ In²⁻ (blue) + H₃O⁺ cuny.educhegg.com
According to Le Chatelier's principle, in acidic solutions (high H₃O⁺ concentration), the equilibrium shifts to the left, favoring the yellow monoanionic form (HIn⁻). chegg.com Conversely, in basic solutions (low H₃O⁺ concentration), the equilibrium shifts to the right, favoring the blue dianionic form (In²⁻). cuny.edu The visual transition range for bromocresol green is between pH 3.8 (yellow) and pH 5.4 (blue). chemeurope.comchemicalbook.com
Structural Changes and Resonance Contribution to Chromophore Transformation in Bromocresol Green (Sodium Salt)
The distinct colors of the different forms of bromocresol green arise from changes in its molecular structure, which in turn affect its chromophore—the part of the molecule responsible for color. The transformation from the yellow monoanionic form to the blue dianionic form involves significant structural rearrangement. chemeurope.comcuny.edu
The dianionic form is stabilized by resonance, which delocalizes the negative charge across the molecule's extended π-system. chemeurope.com This delocalization alters the energy levels of the molecular orbitals, causing a shift in the wavelength of light absorbed. The extensive conjugation in the dianionic structure leads to the absorption of longer wavelength light (red-orange), resulting in the observed blue color. In contrast, the less conjugated monoanionic form absorbs shorter wavelength light (blue-violet), appearing yellow.
Spectroscopic Properties in Solution
The pH-induced changes in the structure of bromocresol green are readily observed through its absorption spectra.
Analysis of Absorption Spectra for Protonated and Deprotonated Forms of Bromocresol Green (Sodium Salt)
The protonated (monoanionic) and deprotonated (dianionic) forms of bromocresol green exhibit distinct absorption spectra. In acidic conditions, the monoanionic form shows a strong absorption band with a maximum absorbance (λmax) at approximately 444 nm. nih.gov As the solution becomes more basic, the absorption spectrum shifts, and the dianionic form displays a strong absorption band at a longer wavelength, around 610-617 nm. chemicalbook.comnih.govresearchgate.net This significant shift in the absorption maximum is responsible for the dramatic color change.
Table 2: Maximum Absorbance (λmax) for Protonated and Deprotonated Forms of Bromocresol Green
| Form | pH Range | Color | λmax | Reference(s) |
| Monoanionic (Protonated) | < 3.8 | Yellow | ~444 nm | chemicalbook.comnih.gov |
| Dianionic (Deprotonated) | > 5.4 | Blue | ~610-617 nm | chemicalbook.comnih.govresearchgate.net |
Identification and Significance of Isosbestic Points in Bromocresol Green (Sodium Salt) Systems
An isosbestic point is a specific wavelength at which the molar absorptivity of two species in equilibrium is the same. chegg.com Consequently, the total absorbance of a solution at this wavelength remains constant as the ratio of the two species changes. wikipedia.org For the bromocresol green system, an isosbestic point is observed at approximately 515 nm. chemeurope.comwikipedia.org Some experimental determinations have reported it around 509.5 nm. wordpress.com
The presence of a clear isosbestic point is significant because it indicates a clean conversion between the two forms (monoanionic and dianionic) without the formation of any stable intermediate species. wikipedia.org This property is valuable for analytical applications, as it can be used to verify the accuracy of a spectrophotometer's wavelength calibration and to study reaction kinetics. wikipedia.orgwordpress.com
Influence of Solvent Environment and Ionic Strength on the Spectroscopic Behavior of Bromocresol Green (Sodium Salt)
The electronic absorption spectrum of Bromocresol Green (BCG) is markedly influenced by its immediate chemical surroundings. Factors such as the polarity of the solvent and the ionic strength of the solution can alter the position and intensity of its absorption bands. This sensitivity is primarily due to changes in the electronic ground and excited states of the dye molecule resulting from interactions with the environment.
Detailed Research Findings
Influence of Solvent Environment (Solvatochromism)
Solvatochromism describes the change in the absorption or emission spectrum of a chemical substance as the polarity of the solvent is changed. This phenomenon arises from differential solvation of the ground and excited states of the chromophore. uctm.edu For sulfonephthalein dyes like Bromocresol Green, these spectral shifts are a result of a combination of nonspecific interactions (like dipole-dipole forces) and specific interactions (like hydrogen bonding). uctm.edu
In aqueous solutions, the spectroscopic behavior of BCG is dominated by its pH-dependent equilibrium. The monoanionic, yellow form (HIn⁻) predominates in acidic conditions, while the dianionic, blue form (In²⁻) is characteristic of basic conditions. wikipedia.org Quantum chemical and molecular mechanics calculations have identified the anionic and dianionic forms as responsible for the absorption in acidic and basic pH ranges, respectively. nih.gov
The solvent environment dictates not only which form of the dye is present but also its exact absorption maximum (λmax). In polar solvents, the charged ions of the dye are typically well-solvated. researchgate.net In contrast, in non-polar solvents, dyes may exist as ion pairs, which can affect their electronic structure and thus their absorption spectra. researchgate.net Studies on related dyes show that parameters such as solvent hydrogen-bond acidity and dipolarity are often the most critical factors influencing the absorption frequency shifts. uctm.edu
While BCG is most characterized in aqueous and alcohol solutions, its use in various analytical methods involves a range of organic solvents. For instance, an ethanol (B145695) solution is commonly used for Thin-Layer Chromatography (TLC) applications. wikipedia.org Furthermore, solvents like dichloromethane (B109758) are employed in the extractive-spectrophotometric analysis of pharmaceuticals, where BCG forms an ion-pair complex with the target molecule, and the resulting complex is extracted into the organic phase for measurement. researchgate.net
The following table summarizes the key spectroscopic data for Bromocresol Green in different environments as reported in scientific literature.
| Solvent/Condition | pH | BCG Form | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference(s) |
| Aqueous Solution | 3.8 | Anionic (Yellow) | ~440-444 | 16,545 | glentham.comjmaterenvironsci.com |
| Aqueous Solution | 5.4 | Dianionic (Blue) | ~616 | 7,490 | glentham.comjmaterenvironsci.com |
| Aqueous Solution | Acidic | Anionic (Yellow) | 444 | Not Specified | nih.gov |
| Aqueous Solution | Basic | Dianionic (Blue) | 613 | Not Specified | nih.gov |
| Water (H₂O) | Basic | Dianionic (Blue) | 616 | Not Specified | sigmaaldrich.com |
| Ethanol (0.04 wt%) | Not Specified | Not Specified | Not Specified | Not Specified | wikipedia.org |
This table is interactive. Click on the headers to sort the data.
Influence of Ionic Strength
The ionic strength of an aqueous solution also plays a critical role in the spectroscopic properties of Bromocresol Green. The primary effect of increasing ionic strength is a shift in the acid-base equilibrium of the indicator. researchgate.net Research has demonstrated that an increase in salt concentration in a solution can shift the color of the indicator toward its basic (blue) form. researchgate.net This behavior is attributed to the influence of the electrolyte concentration on the activity coefficients of the ionic species of the dye.
This effect is significant enough that many analytical procedures using BCG require the maintenance of a constant ionic strength to ensure reproducible and accurate results. For example, potentiometric studies of protonation constants are often conducted at a fixed ionic strength, such as 0.1000 mol L⁻¹ Sodium perchlorate, to eliminate variations caused by changes in ion activity. researchgate.net A comprehensive study of Bromocresol Green's pKa was conducted over an ionic strength range of 0 to 0.4 M, highlighting the importance of this parameter in characterizing the dye's behavior. researchgate.net
| Parameter Studied | Ionic Strength Conditions | Observed Effect | Reference(s) |
| pKa Determination | 0 - 0.4 M | The pKa of the indicator is dependent on the ionic strength of the medium. | researchgate.net |
| Color Shift | Increasing Salt Concentration | Shifts the indicator equilibrium towards the basic (blue) form. | researchgate.net |
| Potentiometric Titration | Constant (0.1000 mol L⁻¹ NaClO₄) | Used to maintain constant ion activity for accurate protonation constant determination. | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Advanced Analytical Methodologies Utilizing Bromocresol Green Sodium Salt
Spectrophotometric Determination Techniques
Spectrophotometry is a cornerstone of analytical chemistry, and chromogenic reagents like Bromocresol green are integral to many of its applications. These techniques leverage the principle that the concentration of a substance is directly proportional to the amount of light absorbed or transmitted at a specific wavelength.
Development and Validation of Colorimetric Assays Based on Bromocresol Green (Sodium Salt)
Colorimetric assays utilizing Bromocresol green (sodium salt) are widely employed for their simplicity, speed, and cost-effectiveness. The fundamental principle of these assays lies in the interaction between the dye and the analyte of interest, which results in a measurable color change. The intensity of the color produced is proportional to the concentration of the analyte. atlas-medical.comlabcart.com
The development of these assays involves several key steps:
Selection of Optimal pH: The binding of Bromocresol green to its target molecule is highly pH-dependent. For instance, in albumin assays, a pH of around 4.0 to 4.2 is optimal for the formation of the dye-albumin complex. labcart.comelabscience.comlabcart.com At this acidic pH, the indicator itself is in its yellow, monoanionic form, while the complex with albumin shifts to a green-blue color. atlas-medical.comatlas-medical.com
Determination of Wavelength of Maximum Absorbance (λmax): The wavelength at which the resulting complex shows maximum absorbance is critical for achieving the highest sensitivity. For the Bromocresol green-albumin complex, this is typically around 620-630 nm. atlas-medical.comsigmaaldrich.comsigmaaldrich.com
Validation: Validation of the assay is crucial to ensure its accuracy, precision, linearity, and specificity. This involves analyzing samples with known concentrations of the analyte and assessing potential interferences from other substances present in the sample matrix. atlas-medical.comscialert.net
Quantitative Analysis of Biomolecules
Bromocresol green (sodium salt) has proven to be a valuable tool for the quantitative analysis of various biomolecules, most notably proteins.
Spectrophotometric Determination of Protein and Albumin Concentrations Using Bromocresol Green (Sodium Salt)
The Bromocresol green (BCG) method is a widely used and established technique for the determination of albumin concentration in biological samples, particularly in serum and plasma. atlas-medical.comsigmaaldrich.comsigmaaldrich.com Albumin, being the most abundant protein in human plasma, plays a crucial role in maintaining osmotic pressure and transporting various substances. atlas-medical.comsigmaaldrich.comsigmaaldrich.com
The assay is based on the specific binding of BCG to albumin at an acidic pH (typically 4.2), which causes a shift in the dye's maximum absorbance. elabscience.comatlas-medical.com The unbound dye is yellow, while the albumin-bound dye forms a green-colored complex. labcart.com The intensity of this green color, measured spectrophotometrically at approximately 628-630 nm, is directly proportional to the albumin concentration in the sample. labcart.comelabscience.com This method is favored for its simplicity, speed (often requiring only a short incubation period), and suitability for automation in high-throughput settings. sigmaaldrich.comsigmaaldrich.com
Table 1: Key Parameters of the Bromocresol Green Albumin Assay
| Parameter | Value/Range | Reference |
| Optimal pH | 4.0 - 4.2 | labcart.comelabscience.comlabcart.com |
| Wavelength of Max. Absorbance (λmax) | 620 - 630 nm | atlas-medical.comsigmaaldrich.comsigmaaldrich.com |
| Incubation Time | 5 - 10 minutes | sigmaaldrich.comsigmaaldrich.com |
| Typical Sample Types | Serum, Plasma | atlas-medical.comsigmaaldrich.comsigmaaldrich.com |
Mechanisms of Dye-Protein Binding and Complex Formation
The interaction between Bromocresol green and albumin is a complex process primarily driven by electrostatic and hydrophobic forces. ias.ac.in At a pH of approximately 4.2, albumin carries a net positive charge, facilitating the electrostatic attraction of the anionic BCG dye. atlas-medical.com
Upon binding, the microenvironment around the dye molecule changes, leading to a shift in its electronic structure and, consequently, its absorption spectrum. This phenomenon is known as a "protein error" of the pH indicator, where the presence of the protein alters the pKa of the dye. researchgate.net The binding of BCG to albumin involves specific sites on the protein. Studies have indicated that there are multiple classes of binding sites on the albumin molecule with varying affinities for the dye. researchgate.net For instance, research on human serum albumin has suggested the presence of two classes of binding sites: a small number of high-affinity sites and a larger number of lower-affinity sites. researchgate.net
Investigating Factors Influencing Binding Affinity (e.g., pH, ionic strength, protein conformation, species differences)
Several factors can significantly influence the binding affinity of Bromocresol green to albumin:
pH: As a pH indicator, the ionization state of Bromocresol green is directly dependent on the pH of the solution. The optimal pH for albumin binding is crucial for the formation of the colored complex. fsu.edu
Ionic Strength: The ionic strength of the buffer can affect the electrostatic interactions between the dye and the protein. Studies have shown that increasing the ionic strength can decrease the binding affinity of BCG for bovine serum albumin. nih.gov
Protein Conformation: Changes in the three-dimensional structure of the albumin molecule can alter the accessibility and affinity of the binding sites for Bromocresol green.
Species Differences: The binding affinity of Bromocresol green can vary between albumins from different species. For example, bovine serum albumin has been shown to have a somewhat lower affinity for the dye compared to human serum albumin. researchgate.net Research has also highlighted considerable differences in the affinities of albumins from cat, dog, pig, and sheep. nih.gov
Methodological Challenges and Interference in Spectrophotometric Protein Determinations using Bromocresol Green (Sodium Salt)
Despite its widespread use, the Bromocresol green method for albumin determination is not without its challenges and potential for interference. One of the primary concerns is its lack of absolute specificity for albumin. researchgate.net
Interference from other proteins: Other serum proteins, particularly α- and β-globulins, can also bind to BCG, leading to an overestimation of the albumin concentration. studentshare.orgnih.gov This interference is more pronounced in samples with low albumin levels and high globulin concentrations, a condition often seen in various disease states like nephrotic syndrome and acute inflammation. nih.govnih.govtandfonline.com Studies have shown that α2-macroglobulin, in particular, is a major factor for the positive bias of the BCG assay in patients with nephrotic syndrome. nih.gov
Reaction Time: The reaction time can also influence the results. Longer incubation times can lead to increased non-specific binding of the dye to other proteins, further contributing to the overestimation of albumin. nih.gov
Comparison with other methods: When compared to more specific methods like immunonephelometry or other dye-binding assays such as the bromocresol purple (BCP) method, the BCG method often yields higher albumin values. oup.comnih.gov While the BCP method is considered more specific for albumin, it can underestimate albumin in certain conditions like renal insufficiency. oup.comresearchgate.net
Table 2: Comparison of Albumin Measurement Methods
| Method | Principle | Advantages | Disadvantages | Reference |
| Bromocresol Green (BCG) | Dye-binding, colorimetric | Simple, fast, inexpensive, suitable for automation | Lacks absolute specificity, interference from globulins, can overestimate albumin | researchgate.netstudentshare.orgnih.gov |
| Bromocresol Purple (BCP) | Dye-binding, colorimetric | More specific for albumin than BCG | Can underestimate albumin in renal insufficiency | oup.comresearchgate.net |
| Immunonephelometry | Antigen-antibody reaction | High specificity and accuracy | More expensive and complex than dye-binding methods | nih.govresearchgate.net |
| Capillary Electrophoresis | Separation based on charge and size | High resolution, can separate different protein fractions | Requires specialized equipment | tandfonline.comnih.gov |
Determination of Pharmaceutical Compounds
Bromocresol green has proven to be a valuable tool for the quantification of various pharmaceutical compounds, primarily through ion-pair and charge-transfer complexation reactions.
Many pharmaceutical compounds are basic in nature, containing amino groups that can be protonated in acidic conditions. This positive charge allows them to form ion-pair complexes with the anionic form of bromocresol green. scispace.comresearchgate.net These complexes are typically extractable into an organic solvent, and the resulting colored solution can be measured spectrophotometrically to determine the concentration of the drug. scispace.comjapsonline.com
The fundamental principle involves the reaction between the basic drug and the acidic dye in a buffered aqueous solution at a specific pH. nih.govrjpbcs.com The resulting ion-pair complex is then extracted into an immiscible organic solvent, such as chloroform (B151607) or dichloromethane (B109758). scispace.comresearchgate.netnih.gov The absorbance of the organic layer, which contains the colored complex, is measured at the wavelength of maximum absorption (λmax). scispace.comnih.gov This absorbance is directly proportional to the concentration of the drug, following Beer's law over a specific concentration range. scispace.comscialert.net
Several factors are optimized to ensure the sensitivity and accuracy of this method, including the pH of the aqueous phase, the concentration of the bromocresol green reagent, the choice of extracting solvent, and the reaction time. researchgate.netjapsonline.comnih.gov For instance, the determination of lamotrigine (B1674446) using bromocresol green involves the formation of a 1:1 ion-pair complex at pH 5.02, which is then extracted into dichloromethane and measured at 410 nm. scispace.com Similarly, methods have been developed for the quantification of antihypertensive drugs like telmisartan, propranolol, bisoprolol, and carvedilol (B1668590) by forming ion-pair complexes with BCG in an acidic buffer. researchgate.netjapsonline.com The stoichiometry of these complexes is often determined to be 1:1 using Job's method of continuous variations. nih.govresearchgate.net
This technique offers a simple, rapid, and cost-effective alternative to more complex analytical methods for the routine quality control of basic drugs in their pharmaceutical formulations. nih.govbrieflands.com
Table 1: Examples of Basic Drugs Quantified by Ion-Pair Complexation with Bromocresol Green
| Drug | pH of Complexation | Extracting Solvent | λmax (nm) | Stoichiometry (Drug:BCG) |
| Lamotrigine scispace.com | 5.02 | Dichloromethane | 410 | 1:1 |
| Rizatriptan nih.gov | 3.0 | Chloroform | Not Specified | 1:1 |
| Lansoprazole rjpbcs.com | 3.0 | Chloroform | 416 | 1:1 |
| Tamsulosin brieflands.com | 3.5 | Chloroform | 415 | Not Specified |
| Tilidine nih.gov | 3.5 | Chloroform | 415 | Not Specified |
| Antihypertensives (e.g., Telmisartan) researchgate.netjapsonline.com | Acidic | Dichloromethane | Not Specified | 1:1 |
| Fluoroquinolones (e.g., Ciprofloxacin) researchgate.net | Acidic | Dichloromethane | 412 | Not Specified |
| Veterinary Anthelmintics (e.g., Piperazine) tandfonline.com | Not Specified | Not Specified | Not Specified | Not Specified |
Beyond ion-pair formation, bromocresol green can also participate in charge-transfer complexation. In these interactions, a molecule with electron-donating properties (the donor) forms a complex with a molecule that can accept electrons (the acceptor). While bromocresol green more commonly acts as an ion-pairing agent, some studies have explored its role in charge-transfer processes for the analysis of pharmaceuticals. researchgate.net
The formation of a charge-transfer complex results in a new absorption band at a longer wavelength, which is characteristic of the complex itself. uobasrah.edu.iqnih.gov The intensity of this new band is proportional to the concentration of the analyte. This principle has been applied to the spectrophotometric determination of various drugs. researchgate.net For instance, the reaction of certain basic drugs with bromocresol green in a non-polar solvent like 1,2-dichloroethane (B1671644) can lead to the formation of a stable, yellow-colored charge-transfer complex. researchgate.net
The conditions for charge-transfer complexation, such as the solvent and the absence of water, are crucial for the stability and measurement of the complex. researchgate.net This method has been successfully applied to the analysis of drugs like ketoconazole, trimetazidine (B612337) hydrochloride, and piribedil, with the resulting complexes showing maximum absorbance at specific wavelengths. researchgate.net
It is important to note that the distinction between ion-pair and charge-transfer mechanisms can sometimes be subtle, and in some systems, both interactions may be present.
Spectrophotometric Quantification of Natural Products (e.g., Total Alkaloids)
A significant application of bromocresol green is in the quantification of total alkaloids in medicinal plants. scialert.netchula.ac.thcabidigitallibrary.orgscialert.net Alkaloids are a diverse group of naturally occurring basic compounds that can form ion-pair complexes with BCG. This method provides a simple and rapid way to estimate the total alkaloid content in a plant extract without the need for separation of individual alkaloids. scialert.netresearchgate.net
The procedure typically involves extracting the alkaloids from the plant material into an acidic solution. ijpsr.com This acidic extract is then reacted with a bromocresol green solution at a specific pH, usually around 4.7. scialert.netchula.ac.thcabidigitallibrary.org The resulting yellow complex is extracted into an organic solvent like chloroform, and the absorbance is measured at a wavelength of approximately 417-470 nm. scialert.netphytojournal.com
The total alkaloid content is then determined by comparing the absorbance of the sample to a calibration curve prepared using a standard alkaloid, such as atropine (B194438). scialert.netchula.ac.thphytojournal.com The results are often expressed as milligrams of atropine equivalents per gram of the plant extract. researchgate.net This method has been successfully applied to determine the total alkaloid content in various medicinal plants, including Peganum harmala and several Iranian medicinal plants. scialert.netchula.ac.thscialert.net
Table 2: Quantification of Total Alkaloids in Medicinal Plants using Bromocresol Green
| Plant Species | pH of Complexation | Extracting Solvent | λmax (nm) | Standard Alkaloid |
| Various Iranian Medicinal Plants chula.ac.thcabidigitallibrary.org | 4.7 | Chloroform | Not Specified | Atropine |
| Peganum harmala L. scialert.netscialert.net | 4.7 | Chloroform | 417 | Atropine |
| Various Plant Materials phytojournal.com | 4.7 | Chloroform | 470 | Atropine |
Chromatographic Applications
In addition to its spectrophotometric uses, bromocresol green is a valuable reagent in various chromatographic techniques, particularly for visualization and purity assessment.
Visualization of Compounds with Functional Groups via Thin-Layer Chromatography (TLC) Using Bromocresol Green (Sodium Salt)
Thin-layer chromatography (TLC) is a widely used technique for the separation of compounds. After separation, many compounds are colorless and require a visualization agent to be detected on the TLC plate. plantextractwholesale.comyoutube.com Bromocresol green is an effective spray or dipping reagent for the visualization of acidic compounds on a TLC plate. epfl.chesslabshop.comeam-scientific.comsilicycle.com
The principle behind this application is the acid-base indicator property of bromocresol green. libretexts.org The TLC plate is typically sprayed with or dipped into a solution of bromocresol green that has been made slightly alkaline, resulting in a blue or blue-green background. epfl.chsilicycle.com When the plate is heated, any acidic compounds present will react with the bromocresol green, causing it to revert to its yellow acidic form. epfl.ch This results in yellow spots appearing on a blue or blue-green background, indicating the location of the acidic compounds. epfl.ch
This method is particularly useful for detecting compounds with acidic functional groups, such as carboxylic acids. aga-analytical.com.pl It provides a simple and rapid way to visualize the separation of these types of compounds on a TLC plate.
Utilization of High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Method Development for Bromocresol Green (Sodium Salt)
High-performance liquid chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. nih.gov While bromocresol green is often used as a reagent in other methods, HPLC can be employed to assess the purity of bromocresol green itself and to develop analytical methods involving this dye.
The purity of bromocresol green is crucial for its reliable performance as an analytical reagent. HPLC methods can be developed to separate the main dye component from any impurities that may be present. analchemres.org This typically involves using a reversed-phase column and a suitable mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or ethanol (B145695) and a buffered aqueous solution. nih.govresearchgate.net The detector, usually a UV-Vis detector, is set to a wavelength where bromocresol green absorbs strongly.
Furthermore, HPLC method development can be guided by green chemistry principles, aiming to use less toxic solvents and reduce waste. nih.govresearchgate.net For instance, ethanol can be used as a greener alternative to acetonitrile in the mobile phase. nih.govresearchgate.net Quality by Design (QbD) approaches can also be implemented to systematically develop robust and reliable HPLC methods. nih.gov
Electrochemical Sensing Methodologies
Electrochemical sensors based on Bromocresol Green offer a powerful approach for the detection of various analytes. By immobilizing BCG onto an electrode surface, typically through electropolymerization, its inherent electroactive properties can be harnessed for quantitative analysis.
The fabrication of modified electrodes often begins with the electropolymerization of Bromocresol Green monomer onto a conductive substrate, such as a glassy carbon electrode (GCE). rsc.orgnih.gov This process creates a stable, thin film of poly(bromocresol green), or poly(BCG), which enhances the electrode's electrocatalytic properties. nih.govrsc.org The resulting poly(BCG) film possesses high-electron-density hydroxyl groups and exhibits good conductivity, rendering the surface negatively charged and electrocatalytically active towards various substances. rsc.org
The modification process can be further advanced by creating composite films. For instance, a nanocomposite film has been developed by first electropolymerizing BCG on a GCE, followed by the application of a chitosan (B1678972) matrix containing magnetic nanoparticles (Fe₃O₄) and multiwalled carbon nanotubes (MWCNTs). rsc.orgrsc.org This combination leverages the high electrical conductivity and large surface area of MWCNTs and the excellent chemical stability and biocompatibility of Fe₃O₄ nanoparticles to further enhance the sensor's performance. rsc.org The resulting modified electrode exhibits significantly improved electrochemical signals compared to a bare GCE. rsc.org
Another approach involves modifying a GCE with silver nanoparticles (AgNPs) to detect BCG itself. nih.govroyalsocietypublishing.org In this method, the AgNPs act as an electrocatalyst for the oxidation of BCG. nih.gov Characterization of such modified electrodes is typically performed using techniques like cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) to confirm the successful immobilization and catalytic effect of the modifying materials. nih.govroyalsocietypublishing.orgmdpi.com
Poly(BCG) modified electrodes have proven effective in the voltammetric determination of several important biomolecules and chemical species. nih.gov Voltammetric techniques, such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV), are employed due to their high sensitivity and ability to resolve overlapping signals. rsc.orgroyalsocietypublishing.org
One notable application is the sensitive and selective determination of serotonin (B10506), often in the presence of dopamine, which typically interferes with its detection. rsc.orgrsc.org A composite film of poly(BCG), Fe₃O₄ nanoparticles, and MWCNTs on a GCE displayed a significantly enhanced DPV response to serotonin. rsc.org The sensor demonstrated a linear response over a specific concentration range with a low detection limit, and it was successfully applied to determine serotonin in spiked human serum samples. rsc.orgrsc.org
Similarly, poly(BCG)-modified GCEs have been used for the electrochemical detection of other compounds like uric acid and ascorbic acid. nih.gov The electrocatalytic nature of the poly(BCG) film facilitates the oxidation of these molecules at the electrode surface, enabling their quantification. nih.gov
The table below summarizes the performance of a poly(BCG) composite film electrode for serotonin detection.
| Analyte | Electrode Modification | Voltammetric Technique | Linear Range | Detection Limit (S/N=3) | Reference |
|---|---|---|---|---|---|
| Serotonin | poly(BCG), Fe₃O₄ nanoparticles, MWCNTs on GCE | Differential Pulse Voltammetry (DPV) | 0.5–100 µM | 80 nM | rsc.org |
In another study using silver nanoparticle-modified electrodes, two distinct oxidation peaks were observed for Bromocresol Green, corresponding to its monomer and polymer forms. royalsocietypublishing.orgroyalsocietypublishing.org This allowed for the development of sensors with different linear ranges and detection limits for BCG itself. royalsocietypublishing.orgroyalsocietypublishing.org
| Analyte Form | Electrode Modification | Voltammetric Technique | Linear Range (mol L⁻¹) | Detection Limit (mol L⁻¹) | Reference |
|---|---|---|---|---|---|
| BCG Monomer | AgNPs on Glassy Carbon (GC) Electrode | Square Wave Voltammetry (SWV) | 2.9 × 10⁻⁵ to 2.1 × 10⁻⁴ | 1.5 × 10⁻⁵ | royalsocietypublishing.orgroyalsocietypublishing.org |
| BCG Polymer | AgNPs on Glassy Carbon (GC) Electrode | Square Wave Voltammetry (SWV) | 2.9 × 10⁻⁵ to 2.1 × 10⁻⁴ | 1.3 × 10⁻⁵ | royalsocietypublishing.orgroyalsocietypublishing.org |
Integration of Bromocresol Green (Sodium Salt) into Automated and High-Throughput Analytical Systems
Bromocresol Green is frequently used in automated and high-throughput analytical systems, particularly for clinical and pharmaceutical applications, due to its reliable colorimetric reactions. nih.govnih.govsigmaaldrich.com These systems enhance efficiency, reduce sample and reagent consumption, and improve reproducibility.
Flow Injection Analysis (FIA) is a prominent automated technique where BCG is a key reagent, especially for the determination of serum albumin. nih.govlibretexts.org In an FIA system, a sample is injected into a continuously flowing carrier stream, which then merges with a reagent stream containing BCG. nih.govyoutube.com The reaction between albumin and BCG forms a colored complex, and the absorbance is measured downstream by a detector. nih.gov This method is noted for its excellent sensitivity, high sample throughput, and minimal carryover, with relative standard deviations often less than 1%. nih.gov Automated stopped-flow analyzers, another high-throughput method, also utilize the rapid reaction between BCG and albumin, allowing for the analysis of up to 180 samples per hour. nih.gov
BCG is also integral to high-throughput screening (HTS) assays conducted in microwell plates. sigmaaldrich.comnih.gov For instance, a colorimetric assay for measuring glutamate (B1630785) decarboxylase activity uses BCG. sigmaaldrich.com Such assays are crucial in biochemical research and drug discovery. sigmaaldrich.com The development of microwell spectrophotometric assays allows for the simultaneous analysis of many samples in a short time, making it a valuable tool for routine quality control in the pharmaceutical industry. nih.gov
Applications in Biological and Environmental Systems Research
Nucleic Acid Research
Bromocresol green (sodium salt) is frequently employed as a tracking dye in DNA agarose (B213101) gel electrophoresis. gspchem.comsigmaaldrich.commedchemexpress.comnationaldiagnostics.com In this technique, the dye is added to the DNA sample before it is loaded into the wells of the agarose gel. As an anionic dye, bromocresol green carries a negative charge at neutral or alkaline pH and will migrate towards the positive electrode (anode) along with the DNA molecules during electrophoresis. gspchem.com
The primary function of bromocresol green in this context is to provide a visible indication of the progress of the electrophoresis. Its migration front allows researchers to monitor how far the smallest DNA fragments have traveled through the gel, preventing them from running off the end. The migration rate of bromocresol green is dependent on the concentration of agarose in the gel.
Table 1: Migration Properties of Tracking Dyes in Agarose Gels
| Tracking Dye | Apparent Size in Agarose Gel (%) |
| Bromocresol Green | ~500 bp in 1% agarose |
| Bromophenol Blue | ~300 bp in 1% agarose |
| Orange G | ~50 bp in 1% agarose |
| Xylene Cyanol FF | ~4000 bp in 1% agarose |
This table provides approximate migration sizes, which can vary with buffer composition and electrophoresis conditions.
The interaction of bromocresol green with DNA is a subject of research, with studies suggesting more complex interactions than simple co-migration. Research has shown that in the presence of a cationic surfactant like cetyltrimethylammonium bromide (CTMAB), bromocresol green can interact with DNA to form a ternary complex. This interaction leads to a significant enhancement of resonance light scattering (RLS) signals, indicating the formation of large particle aggregates. Mechanistic studies suggest that the enhanced RLS arises from the aggregation of bromocresol green on the DNA molecule, facilitated by the bridging effect of the surfactant. While this does not definitively confirm a specific binding mode like groove binding, it demonstrates a clear interaction between the dye and the DNA molecule under certain conditions.
Biochemical Assay Development
Bromocresol green has proven to be a valuable tool in the development of colorimetric assays for measuring enzyme activity, a notable example being the measurement of glutamate (B1630785) decarboxylase (GAD) activity. nih.gov GAD catalyzes the conversion of L-glutamate to γ-aminobutyric acid (GABA), a reaction that consumes a proton and thus leads to an increase in pH.
A high-throughput colorimetric assay has been developed that utilizes bromocresol green as a pH indicator. nih.gov The assay is performed in a microplate format, and the change in absorbance of bromocresol green at 620 nm is monitored as the reaction progresses. nih.gov The increase in pH causes the dye to shift from its yellow acidic form to its blue-green basic form, providing a quantitative measure of GAD activity. nih.gov This method is simple, rapid, and requires minimal sample concentration, making it suitable for high-throughput screening applications. nih.gov
Table 2: Components of a Colorimetric Assay for Glutamate Decarboxylase Activity
| Component | Function |
| Acetate Buffer | Maintains the initial acidic pH optimal for the enzyme. |
| Bromocresol Green | pH indicator that changes color in response to the reaction. |
| Pyridoxal-5-phosphate | A necessary coenzyme for GAD activity. |
| Sodium Glutamate | The substrate for the GAD enzyme. |
| Glutamate Decarboxylase | The enzyme being measured. |
Bromocresol green is utilized as a pH indicator in various microbial growth mediums. himedialabs.com Its color change can signal shifts in the pH of the culture medium, which can be indicative of metabolic activity and cell proliferation. For instance, the production of acidic byproducts by growing cells will lower the pH and cause a corresponding color change in the medium.
Furthermore, research has explored the use of bromocresol green in studying the growth inhibition of certain bacteria. For example, it has been used in studies examining the growth inhibition patterns and lactic acid production in Streptococcus mutans.
Environmental Monitoring and Analysis
Bromocresol green's properties as a pH indicator are extensively used in environmental monitoring, particularly in water quality assessment. copernicus.org It is employed to determine the pH of various water samples, including drinking water, wastewater, and natural water bodies. copernicus.org Its distinct color transition between pH 3.8 (yellow) and 5.4 (blue) provides a straightforward visual method for pH estimation. gspchem.com
Recent research has also focused on developing more sophisticated environmental sensors using bromocresol green. For instance, a sensor for the detection of ammonia (B1221849) gas has been developed by impregnating a mesoporous silica (B1680970) material with the dye. nih.gov The reaction of ammonia with the dye results in a color change that can be measured spectrophotometrically, allowing for the quantitative detection of ammonia at low concentrations. nih.gov
In the field of marine chemistry, bromocresol green is used in the spectrophotometric determination of total alkalinity in seawater. copernicus.org This method relies on the precise measurement of pH changes during the titration of seawater with an acid, where bromocresol green serves as the indicator. copernicus.org Additionally, studies have investigated the removal of bromocresol green itself from aqueous solutions, as it can be a pollutant from textile industries. nih.gov Research has also demonstrated the development of electrochemical sensors for the detection of bromocresol green in river water, highlighting its significance as both an analytical reagent and a potential environmental contaminant.
Assessment of Water Quality Parameters Using Bromocresol Green (Sodium Salt) (e.g., pH, presence of pollutants)
Bromocresol green (sodium salt) is widely applied in environmental science to monitor water quality by assessing its pH and alkalinity, which are crucial indicators of the health of aquatic ecosystems. chemimpex.comchemimpex.com The dye exhibits a clear visual transition from yellow in acidic conditions to blue in alkaline conditions, making it a reliable indicator for titrations and other analytical procedures. chemimpex.comthermofisher.com
The key application in water quality assessment is the determination of total alkalinity. ekb.eg Alkalinity measures the capacity of water to neutralize acids and is primarily attributed to the presence of carbonate, bicarbonate, and hydroxide (B78521) ions. researchgate.net In this analytical method, a water sample is titrated with a standardized acid, such as hydrochloric acid, to a specific pH endpoint. Bromocresol green is the chosen indicator for the final endpoint of this titration, which is approximately pH 4.5. researchgate.net At this pH, all carbonate and bicarbonate species in the sample have been converted to carbonic acid. researchgate.net The color change of the bromocresol green from blue-green to yellow indicates that the endpoint has been reached, and the volume of acid used allows for the calculation of the total alkalinity, typically reported as milligrams per liter (mg/L) of calcium carbonate (CaCO₃). researchgate.net
Spectrophotometric methods can also be employed for more precise pH determination. researchgate.net By measuring the absorbance of a water sample containing bromocresol green at the wavelengths corresponding to the maximum absorption of its acidic (protonated) and basic (deprotonated) forms, the pH of the solution can be accurately calculated. researchgate.netpjoes.com Impurities in the dye can affect the quality of spectrophotometric measurements, so the purity of the bromocresol green used is a critical factor for accuracy. ekb.eg The presence of certain pollutants can alter the pH of rainwater, a phenomenon known as acid rain. Halochromic textiles dyed with bromocresol green have been developed to detect the presence of acidifying air pollutants like sulfur dioxide and nitrogen oxides by changing color when the rainwater's pH drops below 5.6. researchgate.net
Table 1: pH Indicator Properties of Bromocresol Green
| Property | Description | Source |
|---|---|---|
| pH Transition Range | 3.8 – 5.4 | gspchem.comijaers.comsigmaaldrich.com |
| Color in Acidic Solution (pH < 3.8) | Yellow | gspchem.comsigmaaldrich.com |
| Color in Alkaline Solution (pH > 5.4) | Blue | thermofisher.comsigmaaldrich.com |
| Endpoint for Alkalinity Titration | ~pH 4.5 (Green) | researchgate.net |
Detection of Heavy Metals and Other Environmental Pollutants
While bromocresol green's primary role in environmental analysis is pH indication, its application in the direct detection of heavy metals is not extensively documented in scientific literature. ijaers.commdpi.com The common methods for detecting heavy metal ions often involve other specialized organic chemosensors or advanced analytical techniques like atomic absorption spectroscopy. ijaers.comej-chem.org
However, the compound has been utilized in studies related to the removal of other types of pollutants. Research has indicated the use of bromocresol green to study the liquid-liquid extraction process for removing non-ionic organic pollutants from water. sigmaaldrich.com Its pH-sensitive properties are also leveraged for the indirect detection of atmospheric pollutants. For instance, textiles impregnated with bromocresol green can act as sensors for acid rain. researchgate.net These textiles change color in response to the decreased pH of rainwater caused by acidic pollutants, providing a visual indication of air quality. researchgate.net There is also mention of its potential use in pH-responsive hydrogels for measuring heavy metal ions in aqueous environments, though this application is less common and relies on the pH change associated with the metal's presence rather than direct complexation with the dye itself. researchgate.net
Optical Ammonia Gas Sensing Using Immobilized Bromocresol Green (Sodium Salt)
A significant application of bromocresol green (sodium salt) is in the development of optical sensors for detecting ammonia gas. nih.govresearchgate.net These sensors are crucial for environmental monitoring and ensuring workplace safety, as ammonia can be toxic at certain concentrations. researchgate.net The sensing mechanism is based on the reaction between ammonia, a basic gas, and the acidic bromocresol green dye. researchgate.net This reaction causes the dye to change color from yellow to blue. researchgate.net
For practical sensor applications, the bromocresol green dye is typically immobilized within a solid, porous matrix. nih.govresearchgate.net Researchers have successfully used materials like meso-structured Al-MCM-41, a type of mesoporous silica, as a support for the dye. nih.gov The dye-impregnated material is then integrated into a spectroscopic instrument for the online detection of ammonia gas. nih.gov When ammonia gas comes into contact with the sensor, it diffuses into the porous material and reacts with the bromocresol green, forming an ammonium (B1175870) salt. researchgate.net This reaction leads to an increase in the deprotonated form of the dye, causing a measurable change in the material's optical properties, specifically an increase in absorbance at a wavelength of around 630 nm. nih.govresearchgate.net
Studies have shown that these sensors are highly sensitive and can detect ammonia at parts-per-million (ppm) and even sub-ppm levels. nih.gov The response time for quantitative detection can be as fast as a few minutes. nih.gov A key advantage of these optical sensors is their reversibility; the color change process can be reversed by heating, allowing the sensor to be used for multiple cycles of detection. nih.govresearchgate.net The choice of bromocresol green is often a compromise between response time and desorption time compared to other indicators like bromophenol blue or bromocresol purple. researchgate.net
Table 2: Performance of a Bromocresol Green-Based Optical Ammonia Sensor
| Parameter | Finding | Source |
|---|---|---|
| Sensing Material | Bromocresol green (BG) dye impregnated on meso-structured Al-MCM-41 silica | nih.gov |
| Detection Principle | Color change from yellow to blue upon reaction with ammonia, measured by UV-Vis absorbance | researchgate.net |
| Wavelength of Maximum Sensitivity | ~630 nm | nih.gov |
| Concentration Range (Quantitative) | 0.25 to 2.0 ppmv | nih.gov |
| Lower Detection Limit | 0.185 ppmv | nih.gov |
| Response Time | A few minutes for concentrations from 0.25 to 2.0 ppmv | nih.gov |
| Reversibility | Fully reversible over tens of cycles | nih.gov |
Chemical Modifications, Synthesis, and Mechanistic Investigations of Bromocresol Green Sodium Salt
Purification and Quality Control
The purity of Bromocresol Green (BCG) is paramount for its reliable use in sensitive analytical applications. Impurities within the dye can significantly affect the accuracy and stability of measurements. Consequently, robust methods for purification and stringent quality control are essential.
Development and Optimization of Purification Methods for Bromocresol Green (Sodium Salt) Indicator Dyes
The developed purification strategy involves a preparative HPLC system. copernicus.org An analysis of commercial BCG (as sodium salt) from four different vendors—Acros Organics, Alfa Aesar, Carl Roth, and TCI—revealed varying types and amounts of impurities. copernicus.orgresearchgate.net The purification process utilized the following reagents:
Solvents: Water (H₂O), acetonitrile (B52724) (ACN), and trifluoroacetic acid (TFA). copernicus.org
Instrumentation: A Shimadzu liquid chromatography (LC) system was used for both analytical and preparative chromatography. copernicus.org
To test the efficacy of the purification method, the least pure BCG (from Alfa Aesar) and the purest commercial sample (from TCI) were selected for purification. The process successfully yielded purified BCG with a recovery rate between 60% and 70%, obtaining approximately 50 mg of purified dye per injection. copernicus.org For instance, the relative purity of the Alfa Aesar BCG was improved from 85.4% to 99.3%, demonstrating the success of the developed HPLC method in removing nearly all impurities. researchgate.net
Following purification, the pure BCG acid was converted back to its sodium salt to improve solubility for use in aqueous solutions. This was achieved by dissolving the purified dye in deionized water with a calculated amount of sodium hydroxide (B78521) (NaOH). copernicus.orgcopernicus.org
Evaluation of the Impact of Impurities on the Accuracy and Precision of Analytical Measurements
Impurities present in commercial Bromocresol Green indicator dye have a direct and measurable impact on the quality of spectrophotometric analyses, particularly for parameters like seawater total alkalinity (AT). copernicus.orgresearchgate.net
Drift in Analytical Instruments: Long-term measurements using an autonomous analyzer (CONTROS HydroFIA® TA) revealed that the type and quantity of impurities directly influence the drift behavior of the system. copernicus.orgresearchgate.net The primary cause of this drift is the formation of deposits in the optical pathway of the instrument, which are generated mainly by the impurities, not the BCG molecule itself. copernicus.orgresearchgate.net Studies showed that the purer the BCG dye used, the smaller the measurement drift. copernicus.orgresearchgate.net For example, using purified TCI BCG reduced the drift by 0.0124 µmol kg⁻¹ per measurement compared to its unpurified counterpart. copernicus.org Furthermore, certain types of impurities were found to alter the drift pattern from a predictable linear drift to a non-linear one, which can compromise the reliability of long-term, unattended deployments of analytical systems. copernicus.orgresearchgate.netcopernicus.org
Impact on Accuracy and Precision: The level of impurities has a distinct threshold beyond which the quality of analytical data is fundamentally compromised.
When the quantity of impurities in the BCG dye does not exceed 2% , using purified BCG shows no significant improvement in the measurement's precision or bias. copernicus.orgresearchgate.netcopernicus.org For many applications, a commercial dye with a purity level of at least 98% is sufficient. researchgate.net
BCG dye with an impurity level of 93.2% (from Acros Organics) produced measurements that were still within acceptable ranges for precision and bias requirements. copernicus.org
However, when impurity quantities are higher than 6% (e.g., a dye with 85.4% purity from Alfa Aesar), the resulting analytical values fail to meet fundamental quality requirements. copernicus.orgcopernicus.orgresearchgate.net
The following table summarizes findings from an analysis of BCG from different vendors and the impact of their purity on total alkalinity (AT) measurements.
Table 1: Purity of Commercial Bromocresol Green and Impact on Measurement Quality
| Vendor | Purity (as % of BCG Peak Area) | Measurement Quality | Reference |
|---|---|---|---|
| Alfa Aesar | 85.4% | Failed fundamental quality requirements | copernicus.org |
| Acros Organics | 93.2% | Fell within acceptable ranges | copernicus.org |
| Carl Roth | 98.6% | Meets quality requirements | copernicus.org |
| TCI | 98.7% | Meets quality requirements | copernicus.org |
| Purified Alfa Aesar | 99.3% | High-quality measurements | researchgate.net |
Derivatization Chemistry
Derivatization is a key chemical strategy that modifies a compound to enhance its detection. Bromocresol green is widely used as a derivatizing agent in spectrophotometry due to its ability to form distinctly colored products upon reaction with specific analytes.
Strategies for Forming Colored Products through Derivatization for Enhanced Spectrophotometric Applications
A common strategy for utilizing Bromocresol Green (BCG) in spectrophotometry involves the formation of ion-pair complexes. This method is particularly effective for the determination of nitrogen-containing compounds such as alkaloids and certain pharmaceutical drugs. researchgate.netresearchgate.net
The general mechanism proceeds as follows:
In an acidic buffer solution (e.g., pH 3.5-4.7), the sulphonphthalein dye, BCG, exists in its acidic, yellow form. researchgate.netresearchgate.net
When introduced to a solution containing a target analyte with a basic functional group (often an amine), an acid-base reaction occurs.
This reaction forms a stable, colored ion-pair complex between the anionic BCG dye and the protonated analyte cation. researchgate.net
The resulting complex is typically yellow and can be selectively extracted from the aqueous phase into a water-immiscible organic solvent, such as chloroform (B151607) or dichloromethane (B109758). researchgate.netresearchgate.net
The intensity of the color in the organic extract, which is proportional to the concentration of the analyte, is then measured using a spectrophotometer at the wavelength of maximum absorbance (λmax), typically around 415 nm. researchgate.netnih.gov
This derivatization strategy allows for the selective and sensitive quantification of various compounds in complex matrices like pharmaceutical formulations and biological fluids. researchgate.net The composition of these ion-pair complexes is often determined to be a 1:1 stoichiometric ratio between the drug and the dye. researchgate.net
Table 2: Examples of Derivatization with Bromocresol Green for Spectrophotometry
| Analyte | pH | Extraction Solvent | λmax | Reference |
|---|---|---|---|---|
| Thebaine (alkaloid) | 1.5 - 4.5 | Chloroform | 415 nm | researchgate.net |
| Total Alkaloids (from Ruta graveolens) | 4.7 | Chloroform | Not Specified | researchgate.net |
| Tilidine (drug) | 3.5 | Chloroform | 415 nm | nih.gov |
| Telmisartan (drug) | Acidic Buffer | Dichloromethane | Not Specified | researchgate.net |
| Propranolol (drug) | Acidic Buffer | Dichloromethane | Not Specified | researchgate.net |
| Bisoprolol (drug) | Acidic Buffer | Dichloromethane | Not Specified | researchgate.net |
Synthesis of Novel Bromocresol Green (Sodium Salt) Conjugates and Functionalized Dyes for Specific Applications
Beyond its use as a derivatizing agent, Bromocresol Green can itself be functionalized through conjugation with macromolecules for specific analytical purposes. A primary example is the formation of a BCG-protein conjugate for albumin quantification.
The binding of BCG to Bovine Serum Albumin (BSA) is a well-established application that relies on the formation of a non-covalent conjugate. ccspublishing.org.cn This interaction is the basis for a common colorimetric method for protein assay. ccspublishing.org.cn Mechanistic studies have revealed that there are three distinct types of binding sites on the BSA molecule that interact with BCG. In the presence of the protein, the BCG molecule is transformed into its blue, basic form. The binding numbers and binding constants of this interaction have been determined at various pH levels, confirming the formation of a functional dye-protein conjugate. ccspublishing.org.cn This specific application demonstrates how BCG can be functionalized through binding to a larger molecule to serve as a reporter for quantitative analysis. ccspublishing.org.cnnih.gov
Reaction Kinetics and Mechanisms
Understanding the reaction kinetics and mechanisms of Bromocresol Green is crucial for its application and for developing methods for its removal from industrial effluents.
A key reaction is the alkaline hydrolysis of BCG. A kinetic study of the reaction between Bromocresol Green and sodium hydroxide in an aqueous solution found the reaction to be first-order with respect to both BCG and the hydroxyl ion. uctm.edu The mechanism involves an attack of the hydroxyl ion on the central carbon atom within the planar ring structure of the dye. This nucleophilic attack disrupts the conjugated system responsible for the dye's color, resulting in the formation of a colorless carbinol product. uctm.edu
Key findings from the kinetic investigation include:
Intermediate Complex: A Michaelis-Menten plot of the reaction data showed a non-zero intercept, indicating the presence of an intermediate complex during the reaction pathway. uctm.edu
Ionic Strength Dependence: The reaction rate's dependence on the ionic strength of the solution suggests the involvement of reactants with charges of -1 and +1 at the rate-determining step. uctm.edu
Associative Mechanism: The evaluation of activation parameters yielded a negative entropy of activation (ΔS‡), which is indicative of an associative mechanism where the reactants come together in the transition state. uctm.edu
Table 3: Kinetic and Thermodynamic Parameters for the Reaction of Bromocresol Green with NaOH
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Reaction Order (re: BCG) | First Order | Rate is directly proportional to [BCG] | uctm.edu |
| Reaction Order (re: OH⁻) | First Order | Rate is directly proportional to [OH⁻] | uctm.edu |
| Entropy of Activation (ΔS‡) | Negative | Suggests an associative reaction mechanism | uctm.edu |
Kinetic models have also been applied to other processes involving BCG, such as its degradation via the electro-Fenton process and its adsorptive removal from wastewater. In the electro-Fenton process, the degradation kinetics of BCG were successfully modeled, showing that the choice of catalyst cation (e.g., Co²⁺, Fe²⁺) significantly affects the reaction rate. semanticscholar.org For adsorptive removal, kinetic models like the Brouers Weron Sotolongo-Coasta (BWS) model have been used to describe the rate of BCG uptake onto adsorbents, indicating a first-order rate uptake. scienceworldjournal.org
Kinetic Studies of Bromocresol Green (Sodium Salt) Hydrolysis in Alkaline Media
The hydrolysis of sulfonephthalein dyes, such as bromocresol green (BCG), in alkaline solutions is a subject of interest for understanding their stability and reaction mechanisms. This process, often referred to as alkaline fading, involves the transformation of the colored quinoid ion of the dye into a colorless carbinol species.
Kinetic studies on the alkaline hydrolysis of similar triphenylmethane (B1682552) dyes, like malachite green, have shown that the reaction is often first-order with respect to both the dye and the hydroxide ion concentration. dbuniversity.ac.in The rate of hydrolysis is typically monitored spectrophotometrically by measuring the decrease in absorbance at the wavelength of maximum absorption (λmax) of the colored species over time. dbuniversity.ac.inresearchgate.net For instance, in a typical kinetic experiment, a solution of the dye is mixed with an alkaline solution (e.g., sodium hydroxide), and the absorbance is recorded at regular intervals. researchgate.net
The environment of the reaction, such as the presence of micelles, can influence the hydrolysis rate. Micellar environments can alter the protonation and deprotonation processes of the dye molecule, thereby affecting the reaction kinetics. researchgate.net The presence of an excess of the alkaline reactant (e.g., OH-) allows for the application of pseudo-first-order kinetics, simplifying the determination of the rate constants. chemrxiv.org The observed pseudo-first-order rate constant (k_obs) can be determined from the slope of the plot of the natural logarithm of absorbance versus time. dbuniversity.ac.inchemrxiv.org
Determination of Reaction Orders and Activation Parameters for Bromocresol Green (Sodium Salt) Reactions
The determination of reaction orders is a fundamental aspect of kinetic studies, providing insight into how the concentration of each reactant affects the rate of a chemical reaction. libretexts.org For reactions involving bromocresol green, the order with respect to each reactant can be determined by systematically varying the concentration of one reactant while keeping the others in large excess, a technique known as the isolation method. stackexchange.com The relationship between the initial reaction rate and the initial concentration of the varied reactant reveals the order of the reaction with respect to that specific component. stackexchange.com For example, if doubling the concentration of a reactant doubles the reaction rate, the reaction is first-order with respect to that reactant. libretexts.org
Once the rate constants are determined at different temperatures, the activation parameters for the reaction can be calculated. The activation energy (Ea) is determined from the Arrhenius plot, which is a graph of the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T). youtube.com The slope of this plot is equal to -Ea/R, where R is the gas constant.
Other activation parameters, such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), can be obtained from the Eyring equation. dbuniversity.ac.in These parameters provide deeper insights into the transition state of the reaction. For instance, a negative entropy of activation suggests a more ordered transition state compared to the reactants. Some dye hydrolysis reactions have even shown unusual anti-Arrhenius behavior, where the rate of reaction decreases with increasing temperature, resulting in a negative activation energy. researchgate.net
Table 1: Activation Parameters for the Alkaline Fading of Malachite Green (a representative triphenylmethane dye)
| Parameter | Value | Unit |
| Activation Energy (Ea) | 11.99 | kJmol⁻¹ |
| Enthalpy of Activation (ΔH‡) | -0.26 | JK⁻¹mol⁻¹ |
| Entropy of Activation (ΔS‡) | 89.47 | kJmol⁻¹ |
| Gibbs Free Energy of Activation (ΔG‡) | Calculated from ΔH‡ and ΔS‡ at a specific temperature | kJmol⁻¹ |
Data sourced from a study on malachite green hydrolysis and presented here as a representative example of the types of parameters determined in such studies. dbuniversity.ac.in
Elucidation of Associative Mechanisms in Dye-Mediated Chemical Reactions
The interaction of bromocresol green with other molecules, particularly in the context of dye-mediated chemical reactions, often involves associative mechanisms. These mechanisms are characterized by the formation of a complex between the dye and another reactant, which then proceeds to form the final products.
A prominent example of this is the binding of bromocresol green to proteins like serum albumin. researchgate.netresearchgate.netccspublishing.org.cnnih.gov In these interactions, the dye molecule associates with specific binding sites on the protein. This association can be driven by a combination of electrostatic interactions and more specific anionic binding. researchgate.net The formation of these dye-protein complexes is the basis for several analytical methods used to quantify proteins. researchgate.net
The stoichiometry of these associations can vary. For instance, studies have shown that bromocresol green can form ion associates with molecules like quinine (B1679958) in different stoichiometric ratios, such as 2:1, 1:1, and 1:2, depending on the molar ratio of the reactants. rsc.org These associations can involve the formation of ion pairs or hydrogen-bonded complexes. rsc.org
The mechanism of color change when bromocresol green binds to a protein is a key aspect of these associative processes. The binding can cause a shift in the pKa of the dye, leading to a change in its ionization state and, consequently, its color. researchgate.net This phenomenon, known as metachromasy, is fundamental to the use of bromocresol green as an indicator in protein assays. researchgate.net The study of these associative mechanisms often involves spectrophotometry and other biophysical techniques to determine binding constants and the number of binding sites. researchgate.netccspublishing.org.cn
Theoretical and Computational Studies
Molecular Modeling of Dye-Analyte Interactions for Bromocresol Green (Sodium Salt)
Molecular modeling serves as a powerful tool to investigate the interactions between bromocresol green and various analytes at the atomic level. unifap.br These computational approaches provide insights that complement experimental findings and help in understanding the fundamental forces driving these interactions.
In the context of bromocresol green's interaction with proteins like bovine serum albumin (BSA), molecular modeling can be used to identify the specific binding sites and the nature of the intermolecular forces involved. ccspublishing.org.cnnih.gov These forces can include hydrogen bonds, van der Waals interactions, electrostatic interactions, and π-π stacking interactions. mdpi.com For example, density functional theory (DFT) calculations have been used to elucidate the adsorption mechanism of bromocresol green onto biochar, revealing the importance of hydrogen bonds between the dye and the functional groups (like –OH and –COOH) on the biochar surface. mdpi.com
Molecular dynamics (MD) simulations can further provide a dynamic picture of the binding process, showing how the dye molecule approaches and settles into the binding pocket of an analyte. mdpi.com These simulations can also help in understanding the conformational changes that may occur in both the dye and the analyte upon binding. By calculating binding affinities and free energies, molecular modeling can predict the strength of the interaction between bromocresol green and different analytes, which is crucial for the design of new sensors and analytical methods. researchgate.netnih.gov
Computational Prediction of Spectroscopic Properties and Reactivity of Bromocresol Green (Sodium Salt) Species
Computational chemistry methods are increasingly used to predict the spectroscopic properties and reactivity of molecules like bromocresol green. rsc.org These predictions can guide experimental work and provide a deeper understanding of the electronic structure and behavior of the dye in its different chemical forms (e.g., acidic, basic, and protein-bound).
Time-dependent density functional theory (TD-DFT) is a common method for predicting the UV-visible absorption spectra of molecules. mdpi.com By calculating the electronic transitions, it is possible to predict the λmax values for the different species of bromocresol green. These theoretical spectra can be compared with experimental data to validate the computational model and to help in the assignment of experimental spectral bands.
Computational methods can also be used to predict the reactivity of bromocresol green. For example, by calculating molecular properties such as atomic charges, electrostatic potentials, and frontier molecular orbitals (HOMO and LUMO), it is possible to identify the most likely sites for electrophilic or nucleophilic attack. unifap.br This information is valuable for understanding the mechanism of reactions involving the dye, such as its hydrolysis in alkaline media.
Furthermore, machine learning models are being developed to predict spectroscopic properties with high accuracy and reduced computational cost. researchgate.net These models are trained on large datasets of known molecular structures and their corresponding spectra, and they can then be used to predict the spectra of new molecules like bromocresol green.
Q & A
Q. What is the pH transition range of bromocresol green (sodium salt), and how should it be prepared for accurate pH determination?
Bromocresol green (sodium salt) exhibits a pH transition range of 3.8–5.4 , with color changes from yellow (acidic) to blue-green (basic) . For preparation:
Q. How is bromocresol green (sodium salt) used as a tracking dye in DNA agarose gel electrophoresis?
The sodium salt form is preferred due to its water solubility. It migrates at a rate comparable to small DNA fragments (~500 bp), making it ideal for monitoring electrophoretic progress. Prepare a 0.01% w/v solution in loading buffer (e.g., Tris-EDTA) .
Q. What are the critical storage conditions for bromocresol green (sodium salt) to ensure stability?
- Store at 15–25°C in airtight containers.
- Avoid exposure to heat or flames due to its classification as a flammable solid (WGK 3) .
- Degradation is indicated by color fading or clumping; discard if dry weight loss exceeds 5% .
Advanced Research Questions
Q. How can interference from serum proteins be minimized when using bromocresol green (sodium salt) for albumin quantification?
Bromocresol green binds non-specifically to globulins at pH 4.15, leading to overestimation of albumin. Mitigation strategies include:
Q. What methodological considerations are critical when designing titrations with bromocresol green (sodium salt) in non-aqueous solvents?
- Solvent compatibility : The sodium salt is less soluble in organic solvents. Use the free acid form (dissolved in ethanol) for alcoholic solutions .
- Sensitivity calibration : Prepare a 0.5% w/v solution in glacial acetic acid for non-aqueous titrations, and validate endpoint sharpness with standard buffers .
Q. How can contradictory data arise in pH-dependent assays using bromocresol green (sodium salt), and how should they be resolved?
Discrepancies often stem from:
Q. What advanced protocols exist for preparing mixed indicators with bromocresol green (sodium salt) for broad-range pH analysis?
Q. How does the sodium salt form differ from the free acid in spectroscopic applications?
- Sodium salt : Absorbance peaks at 435 nm (acidic) and 615 nm (basic) .
- Free acid : Requires solubilization in ethanol, with slight λmax shifts due to protonation state. Use the sodium salt for aqueous assays to avoid solvent interference .
Methodological Optimization Tables
Safety and Disposal
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
